molecular formula C9H13NO3 B13747432 3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid

3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid

Katalognummer: B13747432
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: VFTIDQJNSIJAAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-2-azaspiro[44]nonane-4-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure, which includes a nitrogen atom and a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by oxidation to introduce the ketone functionality at the desired position .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization and oxidation processes efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

    Reduction: Conversion of the ketone group to an alcohol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized spirocyclic compounds, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets. The ketone group can participate in various chemical reactions, while the spirocyclic structure may influence its binding to biological molecules. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 3-Oxo-1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester
  • 3-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
  • 2-azaspiro[4.4]nonane-4-carboxylic acid hydrochloride

Comparison: 3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both a ketone and carboxylic acid group. This combination of functional groups and structural features distinguishes it from other similar compounds, which may have different substituents or ring sizes .

Eigenschaften

Molekularformel

C9H13NO3

Molekulargewicht

183.20 g/mol

IUPAC-Name

3-oxo-2-azaspiro[4.4]nonane-4-carboxylic acid

InChI

InChI=1S/C9H13NO3/c11-7-6(8(12)13)9(5-10-7)3-1-2-4-9/h6H,1-5H2,(H,10,11)(H,12,13)

InChI-Schlüssel

VFTIDQJNSIJAAF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CNC(=O)C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.